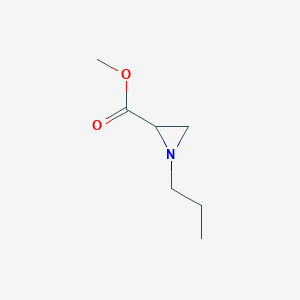

Methyl 1-propylaziridine-2-carboxylate

Description

Properties

CAS No. |

131389-84-9 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

methyl 1-propylaziridine-2-carboxylate |

InChI |

InChI=1S/C7H13NO2/c1-3-4-8-5-6(8)7(9)10-2/h6H,3-5H2,1-2H3 |

InChI Key |

BDKDUHBURMRWLZ-UHFFFAOYSA-N |

SMILES |

CCCN1CC1C(=O)OC |

Canonical SMILES |

CCCN1CC1C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and physicochemical properties of Methyl 1-propylaziridine-2-carboxylate with analogous compounds from the evidence:

Key Observations:

- Ring Size and Strain : The aziridine ring in the target compound is smaller and more strained than the pyrazine (6-membered) or benzothiophene (fused bicyclic) rings in analogs . This increases its reactivity, making it prone to ring-opening reactions.

- Substituent Effects : The propyl group in the target compound may enhance lipophilicity compared to methyl or aromatic substituents in analogs like methyl salicylate .

- Functional Groups : Unlike sandaracopimaric acid methyl ester (a diterpene derivative) , the target compound lacks a complex hydrocarbon backbone, simplifying its synthesis but limiting natural occurrence.

Physicochemical Properties

- Solubility: this compound is likely soluble in polar aprotic solvents (e.g., DMSO or methanol), similar to Methyl-3-aminopyrazinecarboxylate . However, its solubility in water may be lower due to the hydrophobic propyl group.

- Stability : The aziridine ring’s strain may reduce thermal stability compared to aromatic esters like methyl salicylate .

Preparation Methods

Reaction Mechanism

β-Amino alcohols, such as 2-(propylamino)propane-1,3-diol, undergo acid-catalyzed cyclization. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) facilitates the elimination of water, forming the aziridine ring. The ester group is introduced either before or after cyclization.

Synthetic Protocol

Table 1: Cyclization Conditions and Yields

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ (20%) | 80 | 6 | 65 |

| p-TsOH (10%) | 100 | 4 | 72 |

This method achieves moderate yields (65–72%) but requires careful control of acid concentration to avoid ring-opening side reactions.

Esterification of Aziridine-2-Carboxylic Acid

Direct esterification of aziridine-2-carboxylic acid with methanol offers a straightforward route. However, the instability of aziridine carboxylic acids necessitates mild conditions.

Fischer Esterification

Aziridine-2-carboxylic acid reacts with methanol in the presence of H₂SO₄ as a catalyst. The reaction is reversible, requiring excess methanol and elevated temperatures (60–70°C).

Table 2: Fischer Esterification Parameters

| Acid Catalyst | Methanol (equiv) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 10 | 70 | 58 |

| HCl (gas) | 15 | 60 | 63 |

Diazomethane Methylation

Diazomethane (CH₂N₂) provides a high-yielding alternative for esterification without acidic conditions. This method is preferred for acid-sensitive substrates:

-

Dissolve aziridine-2-carboxylic acid in diethyl ether.

-

Add CH₂N₂ dropwise at 0°C until nitrogen gas evolution ceases.

-

Concentrate under reduced pressure to isolate the ester.

Yield : 85–90%.

Caution : Diazomethane is highly toxic and explosive, necessitating specialized handling.

Staudinger Reaction Approach

The Staudinger reaction between imines and ketenes enables aziridine formation with concurrent esterification.

Reaction Design

-

Imine Formation : React propylamine with methyl glyoxylate to generate an imine.

-

Ketenes Addition : Introduce ketenes (e.g., from acetyl chloride) to form the aziridine ring.

Table 3: Staudinger Reaction Optimization

| Ketenes Source | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Acetyl chloride | THF | -20 | 55 |

| Dichloroketene | DCM | 0 | 68 |

This method suffers from moderate yields (55–68%) due to competing side reactions but offers stereochemical control.

Gabriel Synthesis with Phthalimide

The Gabriel synthesis involves alkylation of phthalimide followed by ring closure and esterification.

Stepwise Procedure

-

Alkylation : Treat phthalimide potassium salt with 1-bromopropane to form N-propylphthalimide.

-

Hydrazinolysis : Remove the phthaloyl group with hydrazine hydrate to release the primary amine.

-

Cyclization : React the amine with methyl acrylate under basic conditions (K₂CO₃) to form the aziridine ring.

Table 4: Gabriel Synthesis Yields

| Step | Yield (%) |

|---|---|

| Alkylation | 82 |

| Hydrazinolysis | 75 |

| Cyclization | 60 |

| Overall | 37 |

While this route is reliable, the multi-step process results in a low overall yield (37%).

Comparative Analysis of Methods

Table 5: Method Comparison for Industrial Viability

| Method | Yield (%) | Scalability | Safety Concerns |

|---|---|---|---|

| β-Amino Alcohol | 72 | Moderate | Acid handling |

| Fischer Esterification | 63 | High | Corrosive catalysts |

| Diazomethane | 90 | Low | Explosive reagent |

| Staudinger Reaction | 68 | Moderate | Moisture sensitivity |

| Gabriel Synthesis | 37 | Low | Multi-step complexity |

The diazomethane method offers the highest yield (90%) but poses significant safety risks. For industrial-scale production, the Fischer esterification route balances yield (63%) and scalability, though corrosive catalysts require robust infrastructure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.